

An In-depth Technical Guide to 4-Chloro-2,5-dimethoxyaniline

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Compound of Interest

Compound Name: 4-Chloro-2,3,5-trimethoxyaniline

Cat. No.: B3291224

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Disclaimer: Initial searches for the compound "**4-Chloro-2,3,5-trimethoxyaniline**" did not yield a specific CAS number or substantial technical data. This suggests that the compound is either not well-documented in publicly accessible literature or the nomenclature may be imprecise. This guide will therefore focus on the structurally similar and well-documented compound, 4-Chloro-2,5-dimethoxyaniline (CAS No. 6358-64-1), to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals.

Compound Identification and Properties

4-Chloro-2,5-dimethoxyaniline is an aromatic amine that serves as a crucial intermediate in various chemical syntheses, particularly in the manufacturing of dyes and pigments.^[1] Its chemical structure features a benzene ring substituted with a chloro group, two methoxy groups, and an amino group.

Property	Value	Source
CAS Number	6358-64-1	[2]
Molecular Formula	C ₈ H ₁₀ ClNO ₂	[2]
Molecular Weight	187.62 g/mol	[2]
IUPAC Name	4-chloro-2,5-dimethoxyaniline	[2]
Synonyms	2,5-Dimethoxy-4-chloroaniline, DMCH cpd	[2]
Appearance	White to gray to red powder/crystal	TCI
Melting Point	118.0 to 122.0 °C	TCI
Flash Point	163 °C / 325.4 °F	[3]
Autoignition Temperature	395 °C / 743 °F	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-Chloro-2,5-dimethoxyaniline is the catalytic reduction of its nitro precursor, 4-chloro-2,5-dimethoxy-1-nitrobenzene.[1] Alternative methods involving different reducing agents and synthetic pathways have also been reported.

Catalytic Hydrogenation of 4-Chloro-2,5-dimethoxy-1-nitrobenzene

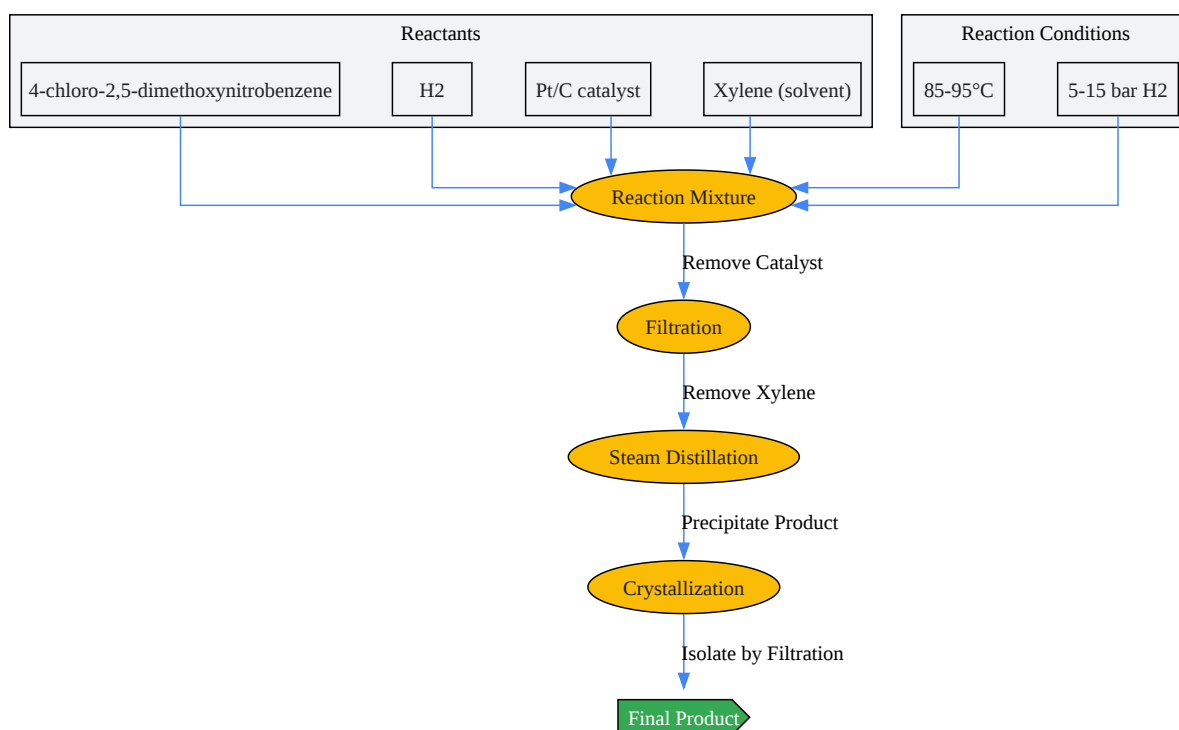
This method is widely employed for the large-scale production of 4-Chloro-2,5-dimethoxyaniline, offering high yield and purity.

Experimental Protocol:

- **Reaction Setup:** A stainless steel autoclave equipped with a stirring mechanism, heating, and cooling capabilities is charged with 239 g (1.1 mol) of 4-chloro-2,5-dimethoxynitrobenzene, 675 ml of xylene (technical grade), 3 g of 5% platinum on carbon (sulfited, as a 50% mixture

with water), 1 g of morpholine, 3 g (0.02 mol) of disodium hydrogen phosphate, and 30 ml of water.

- **Reaction Conditions:** The autoclave is sealed, and the air is displaced with nitrogen. The reaction mixture is then heated to 85°C with stirring. Hydrogen gas is introduced to a pressure of 10 bar. The temperature is allowed to rise to 95°C and maintained at this temperature with cooling. The hydrogen pressure is kept between 5 and 15 bar by the continuous addition of hydrogen.
- **Reaction Completion and Work-up:** Once the hydrogen uptake ceases, the mixture is stirred for an additional 30 minutes at 95-100°C under a hydrogen pressure of 20 bar. After cooling and releasing the pressure, the catalyst is filtered off under a nitrogen atmosphere at 95°C.
- **Isolation of Product:** 500 ml of water is added to the filtrate in a stirred flask. The xylene is removed by steam distillation or under a slight vacuum (bottom temperature 90° to 100° C). The resulting mixture is cooled to 20-25°C with stirring to precipitate the product as granules.
- **Purification:** The granular product is isolated by filtration, resulting in a nearly colorless 4-chloro-2,5-dimethoxyaniline, which is moist with water and relatively stable in air. It can be further dried if required.



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Caption: Synthesis workflow for 4-Chloro-2,5-dimethoxyaniline.

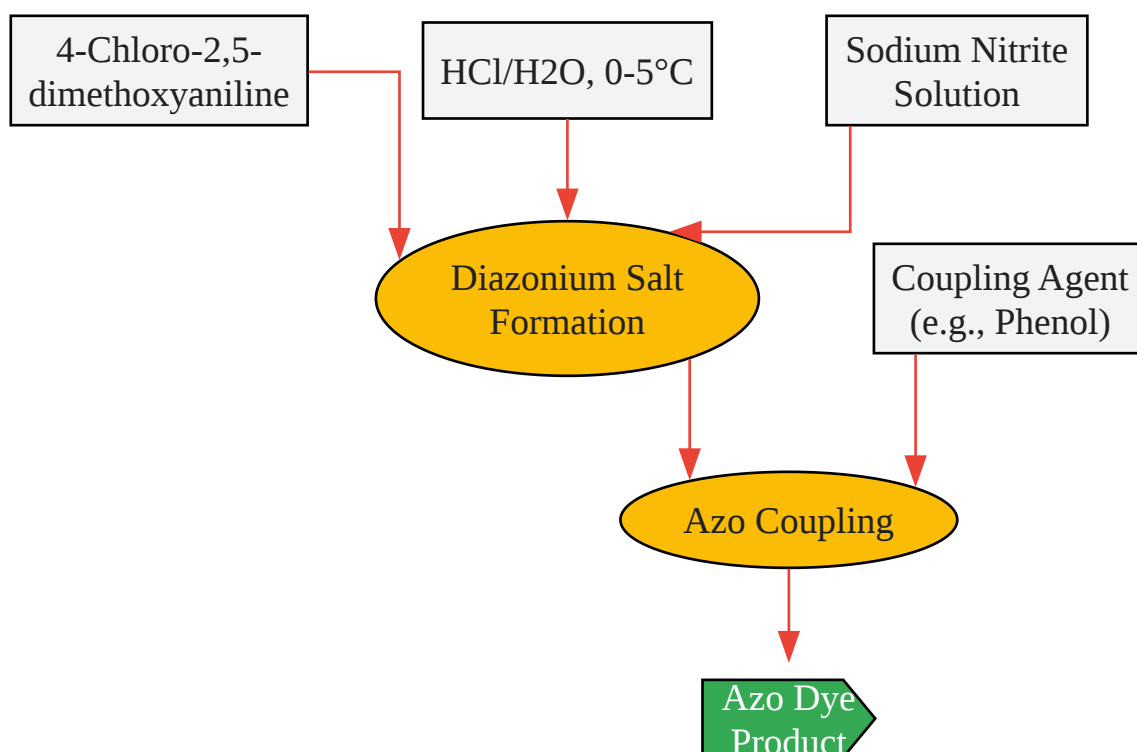
Synthesis of Azo Dyes

4-Chloro-2,5-dimethoxyaniline is a key precursor in the synthesis of azo dyes. The general procedure involves diazotization of the aniline followed by coupling with a suitable coupling

agent.

General Experimental Protocol:

- **Diazotization:** 4-Chloro-2,5-dimethoxyaniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This results in the formation of a diazonium salt solution.
- **Coupling Reaction:** The freshly prepared diazonium salt solution is slowly added to a solution of a coupling component (e.g., a phenol or another aromatic amine) dissolved in an appropriate solvent. The pH of the reaction mixture is controlled to facilitate the coupling reaction.
- **Isolation and Purification:** The resulting azo dye often precipitates from the reaction mixture. The solid dye is then collected by filtration, washed, and can be further purified by recrystallization.



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Caption: General workflow for Azo Dye synthesis.

Biological Activity and Toxicological Data

While 4-Chloro-2,5-dimethoxyaniline is primarily used as a chemical intermediate, it exhibits biological activity and has been studied in toxicological contexts.

Quantitative Toxicological Data

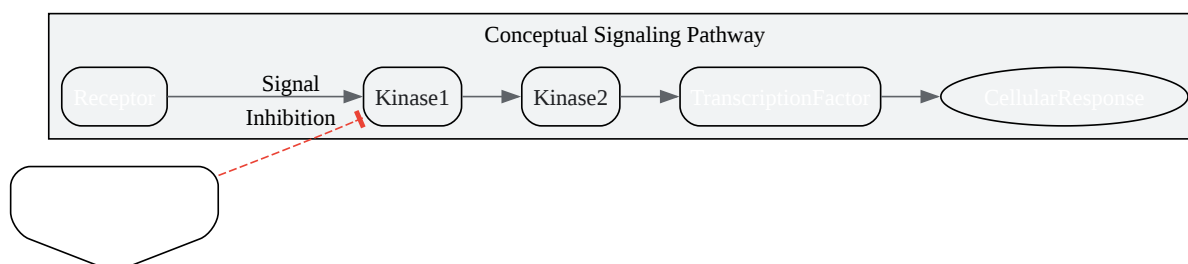
The following table summarizes the available toxicity data for 4-Chloro-2,5-dimethoxyaniline.

Test Organism	Endpoint	Value	Exposure Time	Source
Rat (female)	LD50 (Oral)	1260 mg/kg bw	-	[4]
Rat (male/female)	LD50 (Dermal)	> 2000 mg/kg bw	-	[4]
Danio rerio (Zebrafish)	LC50	111 mg/L	96 h	[4]
Daphnia magna (Water flea)	EC50	6.47 mg/L	48 h	[4]
Desmodesmus subspicatus (Green algae)	EC50	5.45 mg/L	72 h	[4]
Activated sludge	EC50	260 mg/L	3 h	[4]

Mechanism of Action and Signaling Pathways

The specific signaling pathways directly modulated by 4-Chloro-2,5-dimethoxyaniline are not extensively documented. However, studies on substituted anilines suggest potential mechanisms of action. The toxicity of aniline derivatives has been correlated with their ability to disrupt mitochondrial membrane function. This interaction is thought to be based on the formation of hydrogen bonds between the amino group of the anilines and polar groups at the membrane-water interface, leading to a disturbance of the membrane structure and function.

Furthermore, aniline derivatives have been investigated as potential inhibitors of various intracellular signaling pathways, such as the JAK/STAT, MAPK, and mTOR pathways, which are often implicated in inflammatory processes. While direct evidence for 4-Chloro-2,5-dimethoxyaniline is lacking, its structural similarity to other pharmacologically active anilines suggests potential for interaction with biological macromolecules, including enzymes and receptors.



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Caption: Conceptual model of kinase inhibition by a small molecule.

Applications in Research and Development

Beyond its primary use in the dye industry, 4-Chloro-2,5-dimethoxyaniline and its derivatives are valuable tools in other scientific domains.

- **Pharmaceutical and Agrochemical Synthesis:** It serves as a building block for more complex molecules with potential therapeutic or pesticidal properties.[5]
- **Enzyme Interaction Studies:** Due to its defined chemical structure, it can be used as a probe to study the active sites and inhibition mechanisms of various enzymes.[1]
- **Material Science:** Its derivatives are being explored for applications in polymers and other advanced materials.

In summary, while the initially requested **4-Chloro-2,3,5-trimethoxyaniline** remains elusive in the scientific literature, the closely related 4-Chloro-2,5-dimethoxyaniline is a well-characterized

compound with established synthetic routes and a range of applications, particularly in the chemical industry. The available toxicological data provides a preliminary understanding of its biological effects, though further research is needed to elucidate its specific molecular targets and mechanisms of action.

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